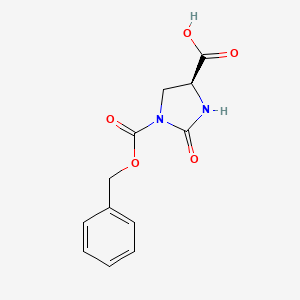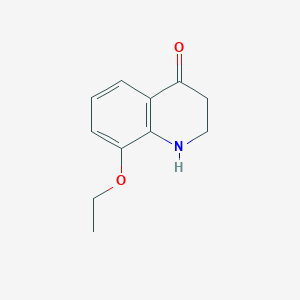
2-Thiazolidinone, 3-phenyl-4-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: Several synthetic methods exist for preparing rhodanine. One common approach involves the reaction of thioamide (R-NH-C=S) with α,β-unsaturated carbonyl compounds (such as acetylacetone or ethyl acetoacetate) . The reaction proceeds through cyclization, resulting in the formation of the thiazolidinone ring.
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of a base (e.g., sodium hydroxide) and a solvent (such as ethanol or water). The choice of reactants and conditions can influence the substituents on the phenyl ring and the overall yield.
Industrial Production:: While rhodanine is not produced industrially on a large scale, its derivatives find applications in various fields.
Análisis De Reacciones Químicas
Rhodanine undergoes several chemical reactions:
Oxidation: Rhodanine can be oxidized to form the corresponding .
Reduction: Reduction of rhodanine yields the corresponding .
Substitution: The phenyl group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Rhodanine and its derivatives have diverse applications:
Medicinal Chemistry: Rhodanine-based compounds exhibit antimicrobial, antiviral, and anticancer properties.
Biology: Rhodanine derivatives serve as enzyme inhibitors and modulators of cellular processes.
Industry: Rhodanine-based dyes find use in the textile and ink industries.
Mecanismo De Acción
The exact mechanism by which rhodanine exerts its effects varies depending on the specific derivative. it often involves interactions with molecular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Rhodanine’s uniqueness lies in its versatile scaffold, making it distinct from other thiazolidinones. Similar compounds include thiazolidin-2,4-dione (TZD) derivatives, which share the same core structure but differ in substituents .
Propiedades
| 39676-47-6 | |
Fórmula molecular |
C9H7NOS2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H7NOS2/c11-9-10(8(12)6-13-9)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
RJPIZUSIGBWNHB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=S)N(C(=O)S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)


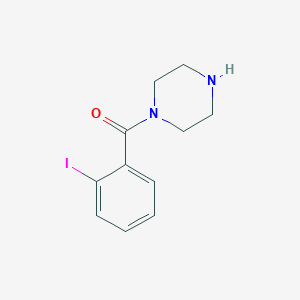
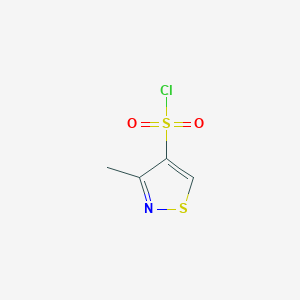
![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)

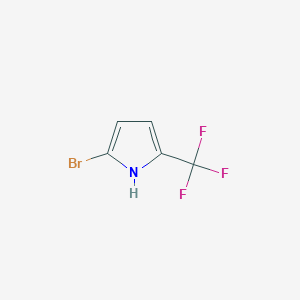
![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)
